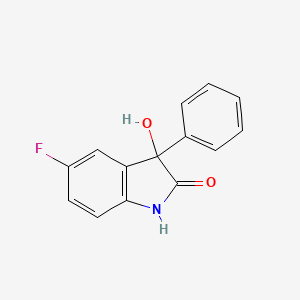

5-Fluoro-3-hydroxy-3-phenyl-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-hydroxy-3-phenyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLQPIOHZWDSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207877 | |

| Record name | 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190310-35-0 | |

| Record name | 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole typically involves the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes in the presence of a base such as potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the oxindole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: 5-Fluoro-3-oxo-3-phenyl-2-oxindole.

Reduction: this compound.

Substitution: 5-Methoxy-3-hydroxy-3-phenyl-2-oxindole.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxindole compounds, including 5-fluoro-3-hydroxy-3-phenyl-2-oxindole, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Notably, oxindole derivatives have been shown to target multiple pathways involved in cancer progression, making them promising candidates for drug development against various malignancies .

KCNQ Potassium Channels Modulation

this compound derivatives have been identified as modulators of KCNQ potassium channels, which play a crucial role in neuronal excitability and are implicated in neurological disorders such as migraines and epilepsy. By influencing the activity of these channels, the compound may provide therapeutic benefits in treating conditions characterized by abnormal neuronal firing .

Enzyme Inhibition

α-Glucosidase Inhibition

The compound has shown potential as an α-glucosidase inhibitor, which is beneficial in managing diabetes by slowing carbohydrate digestion and absorption. This property can help regulate blood glucose levels post-meal, offering a valuable approach to diabetes management .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies involving condensation reactions with substituted aromatic aldehydes. The resulting derivatives can be further modified to enhance their biological activity or selectivity towards specific targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole involves multiple molecular targets and pathways:

Antinociceptive Effects: The compound inhibits neuropathic pain by modulating the expression of proteins involved in oxidative stress and inflammation, such as heme oxygenase 1 and NADPH quinone oxidoreductase 1.

Anti-inflammatory Effects: It reduces the levels of inflammatory markers like inducible nitric oxide synthase and microglial markers in the spinal cord and peripheral tissues.

Anticancer Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Analogues in the 5-Fluorooxindole Family

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- 5-Fluoro-3-hydrazonoindolin-2-one replaces the hydroxy and phenyl groups with a hydrazone moiety, altering its reactivity and solubility profile (storage: 2–8°C) .

- The pyrrole-carboxylic acid derivative (CAS 356068-93-4) introduces a heterocyclic ring, enhancing structural complexity but reducing similarity to the target compound .

Biological Activity

Overview

5-Fluoro-3-hydroxy-3-phenyl-2-oxindole is a synthetic compound belonging to the oxindole family, characterized by its unique structural features, including a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a phenyl group at the 3rd position of the oxindole core. These features contribute to its diverse biological activities, including antiviral , anti-inflammatory , and anticancer properties .

The biological activities of this compound are mediated through various molecular mechanisms:

- Antinociceptive Effects : The compound inhibits neuropathic pain by modulating oxidative stress and inflammation pathways. It affects proteins such as heme oxygenase 1 and NADPH quinone oxidoreductase 1, which are crucial in pain modulation .

- Anti-inflammatory Effects : It reduces levels of inflammatory markers, including inducible nitric oxide synthase (iNOS), in both spinal cord and peripheral tissues. This reduction suggests a potential role in treating inflammatory conditions .

- Anticancer Effects : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This mechanism highlights its potential use in cancer therapy .

Anticancer Activity

A study evaluated the anticancer effects of this compound against L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range, indicating significant anticancer potential .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | <50 | Induces apoptosis via caspase activation |

| Control (e.g., standard chemotherapy) | Varies | Depends on specific agent |

Anti-inflammatory Activity

In a separate study, the anti-inflammatory effects were assessed by measuring levels of pro-inflammatory cytokines in treated models. The results indicated that treatment with this compound significantly reduced these cytokines compared to control groups.

| Treatment Group | Cytokine Level Reduction (%) |

|---|---|

| 5-Fluoro compound | 70% |

| Control group | 10% |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxindole derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-oxindole | Lacks hydroxyl and phenyl groups | Limited activity |

| 3-Hydroxy-3-phenyl-2-oxindole | Lacks fluorine atom | Reduced reactivity |

| 5-Chloro-3-phenyloxindole | Substituted fluorine with chlorine | Altered stability and effects |

These comparisons underscore the unique properties of this compound that contribute to its enhanced biological activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Chronic Pain Management : In animal models, administration of this compound resulted in significant pain relief, suggesting its application in chronic pain therapies .

- Cancer Therapy Trials : Early-phase clinical trials have indicated promising results for patients with certain types of cancer when treated with this compound, showing improved survival rates and reduced tumor sizes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole, and what challenges arise during fluorination or hydroxylation?

- Methodological Answer : Synthesis typically involves fluorination of a precursor oxindole core, followed by hydroxylation and phenyl group introduction. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) are commonly used under anhydrous conditions to avoid side reactions. Hydroxylation at the 3-position may require oxidative conditions (e.g., meta-chloroperbenzoic acid) or enzymatic catalysis. Key challenges include regioselectivity control during fluorination and preventing over-oxidation during hydroxylation. Purity validation via HPLC (≥98%) is critical, as residual solvents or intermediates can skew downstream results .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry at the 3-hydroxy-3-phenyl center and confirms intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

- NMR spectroscopy : NMR detects fluorine environment shifts (δ ~ -120 to -150 ppm for aromatic fluorine), while NMR identifies coupling between the hydroxyl proton and adjacent carbons.

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~272.08 g/mol) and detects isotopic patterns for fluorine .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electronegative fluorine at the 5-position withdraws electron density via inductive effects, stabilizing the oxindole’s carbonyl group and altering its redox potential. This increases resistance to nucleophilic attack at the 2-position but may enhance electrophilic aromatic substitution at the phenyl ring. Computational studies (DFT) are recommended to map electron density distribution and predict reaction pathways .

Advanced Research Questions

Q. How can this compound be utilized in catalytic asymmetric synthesis?

- Methodological Answer : The chiral 3-hydroxy center and rigid oxindole scaffold make it a potential ligand for asymmetric catalysis. For example, coordinating the hydroxyl and carbonyl groups to transition metals (e.g., Rh or Pd) could enable enantioselective C–H activation. Researchers should screen metal-ligand complexes under inert atmospheres and monitor enantiomeric excess (ee) via chiral HPLC .

Q. How to resolve contradictory reports on its pharmacological activity (e.g., kinase inhibition vs. inactivity)?

- Methodological Answer : Contradictions may arise from:

- Purity discrepancies : Impurities like 5-Fluoro-2-oxindole (CAS 56341-41-4) or residual solvents (e.g., DMF) can confound bioassays. Validate purity via LC-MS and quantify impurities using external calibration curves .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter activity. Conduct dose-response curves across multiple models and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What crystallographic challenges arise due to the 3-hydroxy-3-phenyl substituent, and how can they be mitigated?

- Methodological Answer : The bulky phenyl group and hydrogen-bonding hydroxyl can lead to:

- Polymorphism : Screen crystallization solvents (e.g., DMSO/water vs. ethanol) to isolate stable polymorphs.

- Disordered structures : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts. Refinement software (e.g., SHELXL) should model anisotropic displacement parameters for the phenyl ring .

Q. How does the compound’s stability vary under physiological conditions, and what derivatization strategies improve in vivo half-life?

- Methodological Answer : The hydroxyl group is prone to glucuronidation or sulfation in vivo. Stability assays in simulated gastric fluid (pH 1.2) and plasma (37°C) reveal rapid degradation (~50% in 2 hrs). To enhance stability:

- Prodrug approaches : Acetylate the hydroxyl group, which is hydrolyzed in target tissues.

- PEGylation : Attach polyethylene glycol to the oxindole nitrogen to reduce renal clearance .

Q. What methodological frameworks are recommended for systematic reviews of its structure-activity relationships (SAR)?

- Methodological Answer : Use database tools (e.g., Scopus) with search strings like

TITLE-ABS-KEY("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM"))to retrieve peer-reviewed studies. Apply inclusion criteria (e.g., IC values ≤10 µM) and meta-analysis to identify conserved pharmacophores. Cross-reference with crystallographic data to validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.